Chromium hydroxide sulfate

Übersicht

Beschreibung

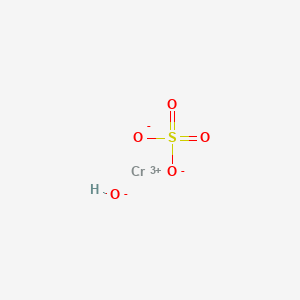

Chromium hydroxide sulfate is an inorganic compound with the chemical formula Cr(OH)SO₄. It is a green, odorless solid at ambient temperatures and is commonly sold in powder form . This compound is known for its applications in various industrial processes, particularly in the tanning of leather.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromium hydroxide sulfate can be synthesized by reacting chromium(III) sulfate with sodium hydroxide. The reaction typically involves the controlled addition of sodium hydroxide to a solution of chromium(III) sulfate, resulting in the precipitation of this compound: [ \text{Cr}_2(\text{SO}_4)_3 + 6 \text{NaOH} \rightarrow 2 \text{Cr(OH)SO}_4 + 3 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced from chromite ore. The process involves the reduction of chromate salts with sulfur dioxide, followed by the addition of sodium hydroxide to precipitate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Chromium hydroxide sulfate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.

Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like sulfur dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sulfur dioxide, sodium bisulfite.

Substitution Reactions: Typically involve warming the solution of chromium(III) sulfate.

Major Products:

Oxidation: Chromium trioxide (CrO₃).

Reduction: Chromium(III) sulfate (Cr₂(SO₄)₃).

Substitution: Various chromium complexes depending on the substituting ligand.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Material Science and Alloy Production

Chromium hydroxide sulfate is integral in producing high-performance alloys. These alloys are vital in applications requiring materials that can withstand extreme conditions, such as high temperatures and corrosive environments. For instance:

- Automotive Industry : Used in creating components like exhaust systems and brake parts that require durability and resistance to environmental degradation.

- Aerospace Industry : Essential for manufacturing parts that must maintain structural integrity under high-stress conditions .

2. Electroplating

CHS serves as a key ingredient in the production of chromium trioxide, which is critical for electroplating processes. This application is significant in industries where metal finishing is necessary to enhance aesthetic appeal and provide protective coatings against corrosion .

3. Textile and Leather Industries

In the textile industry, CHS is used as a dyeing agent, providing vibrant colors while ensuring fabric durability. In leather processing, it acts as a tanning agent that enhances the quality and longevity of leather products .

4. Environmental Applications

Recent studies highlight the potential of this compound in environmental remediation processes. Its ability to bind with heavy metals makes it useful in treating contaminated water sources, thereby reducing environmental hazards associated with metal pollution .

Health and Safety Considerations

While this compound has numerous applications, it is essential to address health and safety concerns associated with its use:

- Toxicity : CHS can produce toxic fumes upon decomposition. Proper handling procedures are crucial to minimize exposure risks during manufacturing and application processes .

- Regulatory Compliance : Industries utilizing CHS must adhere to safety guidelines established by organizations such as OSHA and NIOSH to protect workers from potential health hazards .

Market Trends and Future Prospects

The global market for this compound is expanding due to increasing demand for advanced materials across various sectors. Key trends influencing this growth include:

- Sustainability Initiatives : Companies are increasingly focusing on environmentally friendly practices, driving demand for durable materials that require less maintenance.

- Technological Advancements : Innovations in chromium recycling and additive manufacturing are expected to enhance the efficiency of CHS applications .

Comparative Data Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Automotive | Exhaust systems, brake parts | Corrosion resistance, durability |

| Aerospace | Structural components | High-temperature resistance |

| Textile | Dyeing agents | Vibrant colors, fabric durability |

| Leather | Tanning agents | Enhanced quality of leather |

| Environmental Remediation | Heavy metal binding | Reduces pollution |

Wirkmechanismus

Chromium hydroxide sulfate can be compared with other similar compounds such as:

Chromium(III) sulfate: Similar in composition but lacks the hydroxide group.

Chromium(III) oxide: An oxide form of chromium with different chemical properties.

Chromium(III) chloride: A chloride salt of chromium with distinct reactivity.

Uniqueness: this compound is unique due to its specific combination of hydroxide and sulfate groups, which impart distinct chemical properties and reactivity compared to other chromium compounds .

Vergleich Mit ähnlichen Verbindungen

- Chromium(III) sulfate (Cr₂(SO₄)₃)

- Chromium(III) oxide (Cr₂O₃)

- Chromium(III) chloride (CrCl₃)

- Chromium(III) phosphate (CrPO₄)

- Chromium(III) acetate (Cr(OCOCH₃)₃)

Biologische Aktivität

Chromium hydroxide sulfate, a compound with the formula Cr(OH)(SO₄), is primarily utilized in various industrial applications, including leather tanning and metal surface treatment. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, absorption mechanisms, and case studies illustrating its effects.

This compound is a trivalent chromium compound that is less toxic than its hexavalent counterpart (chromium VI). It is commonly used in:

- Leather Tanning : Approximately 60-70% of basic chromium sulfate is utilized in this industry.

- Metal Surface Treatment : It serves as a corrosion inhibitor and surface enhancer.

- Laboratory Chemicals : Used in various chemical syntheses and reactions.

Absorption and Metabolism

The biological activity of this compound is influenced by its oxidation state:

- Trivalent Chromium (Cr(III)) : Generally considered less toxic, with limited absorption through the gastrointestinal tract (approximately 0.5% to 1% from dietary sources) and primarily excreted via urine .

- Hexavalent Chromium (Cr(VI)) : More readily absorbed through inhalation and oral routes, leading to significant health risks, including respiratory issues and carcinogenic effects .

Chromium (III) does not exhibit mutagenic properties in most cellular systems. In contrast, chromium (VI) has been shown to cause DNA damage through the generation of free radicals during its reduction process within cells .

Health Effects

The health impacts associated with this compound exposure include:

- Acute Effects : Inhalation may lead to respiratory irritation, while ingestion can cause gastrointestinal distress such as nausea and vomiting .

- Chronic Effects : Long-term exposure may result in skin sensitization and potential respiratory issues; however, it is not classified as a carcinogen under normal exposure conditions .

Case Study 1: Occupational Exposure

A study conducted on workers in the leather tanning industry revealed that chronic exposure to chromium compounds, including this compound, was associated with respiratory ailments. Workers reported symptoms such as coughing and shortness of breath, highlighting the need for protective measures in occupational settings .

Case Study 2: Environmental Impact

Research on effluent from tanneries showed high concentrations of chromium being precipitated as solid chromium hydroxide. This process raises concerns about environmental contamination and necessitates effective waste management strategies to mitigate ecological impacts .

Research Findings

Recent studies have focused on the comparative toxicity of chromium compounds. Key findings include:

| Compound Type | Toxicity Level | Absorption Mechanism | Health Risks |

|---|---|---|---|

| Chromium (III) | Low | Passive diffusion | Minimal |

| Chromium (VI) | High | Active transport | Carcinogenic |

These findings underscore the importance of distinguishing between different oxidation states when assessing health risks associated with chromium compounds.

Eigenschaften

IUPAC Name |

chromium(3+);hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHWASKZZBZKOE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrOHSO4, CrHO5S | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-53-8 (Parent) | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20892186 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 200 | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cm³ | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

12336-95-7 | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12336-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>900 °C | |

| Record name | CHROMIUM HYDROXIDE SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.